3-Cyclohexyl-2-phenyl-1,3-thiazolidin-4-one
Description
Properties
Molecular Formula |
C15H19NOS |
|---|---|
Molecular Weight |
261.4 g/mol |
IUPAC Name |
3-cyclohexyl-2-phenyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H19NOS/c17-14-11-18-15(12-7-3-1-4-8-12)16(14)13-9-5-2-6-10-13/h1,3-4,7-8,13,15H,2,5-6,9-11H2 |
InChI Key |
OULICINYPCYJOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(SCC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-2-phenyl-1,3-thiazolidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclohexylamine with phenyl isothiocyanate to form the corresponding thiourea intermediate. This intermediate then undergoes cyclization with chloroacetic acid to yield the desired thiazolidinone compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, are employed to ensure high yield and purity of the final product .
Chemical Reactions Analysis
S-Oxidation to Sulfoxides and Sulfones
The sulfur atom in the thiazolidinone ring undergoes selective oxidation to form sulfoxides or sulfones, depending on reaction conditions.
Reaction Conditions and Selectivity
-
Mechanistic Insight : Higher equivalents of Oxone® and elevated temperatures favor sulfone formation due to increased electrophilic character of the sulfur atom. Substituents on the 2-phenyl ring (e.g., nitro, fluoro) modulate electronic effects, altering reaction rates and product ratios .
-
Example : Oxidation of 3-cyclohexyl-2-(2-nitrophenyl)-1,3-thiazolidin-4-one with KMnO yielded the sulfone derivative (m.p. 471–472 K) with distinct NMR shifts for the thiazolidinone protons .
Key Synthetic Routes
-
Substituent Effects :
-
Electron-withdrawing groups (e.g., -NO, -F) enhance conjugation with the thiazolidinone ring, stabilizing specific conformers in solution (pseudo-equatorial vs. pseudo-axial) .
-
Solid-state vs. Solution Conformation : X-ray crystallography reveals a preference for pseudo-axial orientation of the 2-phenyl group in the solid state, while solution NMR indicates pseudo-equatorial dominance .
-
Functionalization via Cycloaddition Reactions
The thiazolidinone core participates in cycloaddition reactions to form fused heterocycles.
Reaction with Acenaphthenequinone
-
Mechanism : The reaction proceeds via Knoevenagel condensation followed by intramolecular cyclization, forming a six-membered ring fused to the thiazolidinone .
Structural and Conformational Studies
Ab initio calculations (MP2 level) and NMR spectroscopy provide insights into conformational preferences:
Scientific Research Applications
3-Cyclohexyl-2-phenyl-1,3-thiazolidin-4-one is a thiazolidinone derivative that has a wide range of biological activities, making it an important structure in heterocyclic compounds .
Applications Overview
Thiazolidin-4-ones have demonstrated diverse activity profiles, including:
Synthesis and Structure Analysis
this compound derivatives with substituents on the 2-phenyl ring have been synthesized, and their solid-state and solution conformations have been studied . In solution, the thiazolidin-4-one ring prefers the C2 phenyl in a pseudo-equatorial orientation, while in the solid state, it prefers a pseudo-axial orientation . Molecular modeling studies using Møller-Plessett second-order perturbation theory (MP2) indicate that the thiazolidinone ring and cyclohexyl ring conformations exhibit a global minimum consistent with the solution studies .
Selective Oxidation
Selective S-oxidation of 3-cyclohexyl-2-phenyl-1,3-thiazolidin-4-ones with Oxone® has been investigated . For all compounds evaluated, selective oxidation to the sulfoxide was achieved using 3 equivalents of Oxone® at room temperature . Alternatively, the sulfone was prepared selectively at high temperature by increasing the equivalents of Oxone® used; the extent of this selectivity was affected by the substituent of the aromatic ring . In cases where the reaction produced a mixture of the sulfoxide and sulfone, the ratio of the products was quantified by 1H NMR .
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-2-phenyl-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate various enzymes and receptors. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to its potential use as an anticancer agent . Additionally, its anti-inflammatory properties are linked to the inhibition of pro-inflammatory cytokines .
Comparison with Similar Compounds
Table 1: Substituent Effects on Thiazolidin-4-one Conformations
Key Observations :
- Cyclohexyl vs.
- Phenyl vs. Nitrophenyl : The absence of electron-withdrawing groups (e.g., nitro) on the target compound’s C2-phenyl ring may limit its electronic interactions compared to nitrophenyl-substituted analogs .
Spectroscopic Properties
Table 2: Comparative Spectroscopic Data
Analysis :
Table 3: Comparative Bioactivity Profiles
Key Insights :
- The target compound’s antifungal potency is comparable to other thiazolidinones but with lower cytotoxicity, likely due to the cyclohexyl group .
- Antiglycation and anticancer activities are highly substituent-dependent; electron-withdrawing groups (e.g., nitro) enhance binding to targets like AGEs or kinases .
Biological Activity
3-Cyclohexyl-2-phenyl-1,3-thiazolidin-4-one is a member of the thiazolidinone class of compounds, which are known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound based on various studies and research findings.
Chemical Structure
The compound features a thiazolidinone ring, which is essential for its biological activity. The structure can be represented as follows:
Where:
- is the cyclohexyl group
- is the phenyl group
- is the thiazolidinone core
Synthesis and Derivatives
Research indicates that various derivatives of this compound can be synthesized by modifying substituents on the phenyl ring. These modifications can enhance biological activity or alter pharmacokinetic properties. For instance, selective oxidation reactions have been employed to produce sulfoxides and sulfones from this compound, which may exhibit improved biological efficacy .
Antimicrobial Activity
Studies have demonstrated that derivatives of this compound possess significant antimicrobial properties. For example, compounds derived from this thiazolidinone framework have shown effectiveness against various bacterial strains and fungi .
| Activity | Tested Organisms | Results |
|---|---|---|
| Antibacterial | E. coli | Inhibition at 50 µg/mL |
| Antifungal | Candida albicans | Inhibition at 25 µg/mL |
Anti-inflammatory Properties
The anti-inflammatory potential of thiazolidinones has been explored through in vitro and in vivo studies. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines and reduce edema in animal models .
Anticancer Activity
Recent investigations into the anticancer properties of thiazolidinones indicate that they may induce apoptosis in cancer cells. The mechanism often involves the modulation of cell cycle regulators and apoptosis-related proteins .
The biological activity of this compound is attributed to its ability to interact with various biological targets. It may inhibit specific enzymes or receptors involved in disease processes. For instance, some studies suggest that these compounds can act as enzyme inhibitors or modulate signaling pathways related to inflammation and cancer progression .
Case Studies
- Antimicrobial Efficacy : A study highlighted the effectiveness of a series of thiazolidinone derivatives against resistant strains of bacteria, demonstrating a potential application in treating infections caused by multidrug-resistant organisms .
- Anti-inflammatory Effects : In animal models, administration of thiazolidinone derivatives resulted in a significant reduction in paw edema induced by carrageenan, suggesting potent anti-inflammatory activity .
Q & A
Q. What are the standard synthetic methodologies for preparing 3-cyclohexyl-2-phenyl-1,3-thiazolidin-4-one, and how can reaction conditions be optimized?
The synthesis typically involves a three-step procedure:
Thiocarbamate formation : Cyclohexylamine reacts with carbon disulfide (CS₂) in ethanol using triethylamine as a base at low temperatures (273 K).
Ring closure : Sodium chloroacetate and chloroacetic acid are added to form the thiazolidinone ring under controlled pH and temperature (273 K).
Acidification and purification : Hydrochloric acid (6 N) precipitates the product, which is recrystallized from chloroform .
Optimization : Solvent-free conditions with β-cyclodextrin-SO₃H as a catalyst under reflux can improve yields (up to 98%) by minimizing side reactions and enhancing regioselectivity .
Q. How can spectroscopic techniques (NMR, IR) confirm the structural identity of this compound?
Q. What biological activities are associated with this compound, and how are they evaluated experimentally?
Rhodanine derivatives, including this compound, are studied for enzyme inhibition (e.g., β-lactamase, xanthine oxidase). Methods include:
- Enzyme assays : Measure IC₅₀ values using spectrophotometric monitoring of substrate conversion (e.g., nitrocefin hydrolysis for β-lactamase) .
- Docking studies : Molecular modeling with AutoDock Vina to predict binding affinities to enzyme active sites .
Advanced Research Questions
Q. How does the crystal structure of this compound influence its reactivity and intermolecular interactions?
The crystal structure reveals:
- Planar rhodanine ring : Facilitates π-π stacking (3.814 Å distance between heterocyclic rings) .
- Intramolecular H-bonding : Stabilizes the conformation (e.g., S(5) and S(6) motifs between S1 and adjacent protons) .
- Cyclohexyl orientation : The basal plane of the cyclohexyl group is perpendicular to the rhodanine ring, affecting steric interactions in enzyme binding .
Q. How can computational methods (DFT, MD simulations) predict substituent effects on biological activity?
- DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-donating/withdrawing effects of substituents.
- MD simulations : Simulate ligand-enzyme complexes to evaluate stability of interactions (e.g., hydrogen bonds with β-lactamase catalytic residues) .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to guide synthetic modifications .
Q. What strategies resolve contradictions in reported biological data for structurally similar derivatives?
- Systematic substitution studies : Compare analogs with varying substituents (e.g., 4-fluorophenyl vs. 3-chlorophenyl) to isolate electronic/steric effects .
- Crystallographic validation : Resolve ambiguities in binding modes using X-ray structures of inhibitor-enzyme complexes .
- Meta-analysis : Aggregate data from enzyme assays under standardized conditions (pH, temperature) to reduce variability .
Q. How are green chemistry principles applied to improve the sustainability of its synthesis?
- Catalyst design : Use β-cyclodextrin-SO₃H to replace hazardous acids, enhancing recyclability and reducing waste .
- Solvent-free conditions : Eliminate volatile organic solvents (e.g., chloroform) by employing microwave-assisted synthesis .
- Atom economy : Optimize stoichiometry of reagents (e.g., CS₂:amine ratio) to minimize byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
